molecular formula C12H22N2O2 B13985762 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester

Cat. No.: B13985762
M. Wt: 226.32 g/mol
InChI Key: NXHGRZYFLOCZNH-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of PARP-1, a key enzyme involved in DNA repair processes. By inhibiting PARP-1, this compound can enhance the efficacy of certain chemotherapeutic agents and promote cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and binding properties. This structural feature makes it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-6-10(14)8-13(4)7-9/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHGRZYFLOCZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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